molecular formula C19H15FN2O5 B297302 3-(4-Fluorobenzyl)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]imidazolidine-2,4-dione

3-(4-Fluorobenzyl)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]imidazolidine-2,4-dione

Katalognummer: B297302
Molekulargewicht: 370.3 g/mol
InChI-Schlüssel: MGRQYBGEQPDLOA-MKMNVTDBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Fluorobenzyl)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]imidazolidine-2,4-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as FBMIM and has a molecular formula of C21H18FN3O5. It is a white crystalline powder that is soluble in water and organic solvents.

Wirkmechanismus

The mechanism of action of FBMIM is not fully understood. However, it is believed that the compound binds to metal ions and undergoes a conformational change, leading to a change in its fluorescence properties. The binding of FBMIM to biological molecules is also thought to involve a conformational change, leading to changes in its fluorescence properties.
Biochemical and Physiological Effects:
FBMIM has been shown to have minimal toxicity and has no significant biochemical or physiological effects. However, its high selectivity and sensitivity towards metal ions and biological molecules make it an attractive compound for various applications.

Vorteile Und Einschränkungen Für Laborexperimente

One of the significant advantages of FBMIM is its high selectivity and sensitivity towards metal ions and biological molecules. This makes it an ideal compound for various lab experiments, including the detection of metal ions and nucleic acid sequences.
However, one of the limitations of FBMIM is its sensitivity to environmental conditions, such as pH and temperature. The compound's fluorescence properties can be affected by changes in these conditions, which can lead to inaccurate results.

Zukünftige Richtungen

There are several future directions for the research of FBMIM. One of the significant areas of research is the development of FBMIM-based sensors for the detection of metal ions and biological molecules in real-time. This would have significant applications in various fields, including environmental monitoring and medical diagnostics.
Another area of research is the modification of FBMIM to improve its stability and selectivity towards specific metal ions and biological molecules. This would enhance its potential applications and make it an even more valuable compound for various lab experiments.
Conclusion:
FBMIM is a promising compound that has potential applications in various fields of science. Its high selectivity and sensitivity towards metal ions and biological molecules make it an attractive compound for various lab experiments. Further research is needed to fully understand its mechanism of action and to develop more efficient and stable FBMIM-based sensors for various applications.

Synthesemethoden

The synthesis of FBMIM involves the reaction of 3-(4-fluorobenzyl)-5-(hydroxymethyl)imidazolidine-2,4-dione with 6-methoxy-1,3-benzodioxole-5-carbaldehyde in the presence of a catalyst. The reaction is carried out under specific conditions, and the product is purified by column chromatography.

Wissenschaftliche Forschungsanwendungen

FBMIM has been extensively studied for its potential applications in various fields of science. One of the significant areas of research is its use as a fluorescent probe for the detection of metal ions. FBMIM has been shown to exhibit high selectivity and sensitivity towards various metal ions, including copper, iron, and zinc.
Another area of research is the development of FBMIM-based sensors for the detection of biological molecules. FBMIM has been shown to interact with DNA and RNA, and its fluorescence properties can be used to detect specific nucleic acid sequences.

Eigenschaften

Molekularformel

C19H15FN2O5

Molekulargewicht

370.3 g/mol

IUPAC-Name

(5E)-3-[(4-fluorophenyl)methyl]-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]imidazolidine-2,4-dione

InChI

InChI=1S/C19H15FN2O5/c1-25-15-8-17-16(26-10-27-17)7-12(15)6-14-18(23)22(19(24)21-14)9-11-2-4-13(20)5-3-11/h2-8H,9-10H2,1H3,(H,21,24)/b14-6+

InChI-Schlüssel

MGRQYBGEQPDLOA-MKMNVTDBSA-N

Isomerische SMILES

COC1=CC2=C(C=C1/C=C/3\C(=O)N(C(=O)N3)CC4=CC=C(C=C4)F)OCO2

SMILES

COC1=CC2=C(C=C1C=C3C(=O)N(C(=O)N3)CC4=CC=C(C=C4)F)OCO2

Kanonische SMILES

COC1=CC2=C(C=C1C=C3C(=O)N(C(=O)N3)CC4=CC=C(C=C4)F)OCO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.